molecular formula C12H6F6 B11852536 1,6-Bis(trifluoromethyl)naphthalene

1,6-Bis(trifluoromethyl)naphthalene

Cat. No.: B11852536
M. Wt: 264.17 g/mol
InChI Key: VBPMOMFXDNYVEH-UHFFFAOYSA-N
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Description

1,6-Bis(trifluoromethyl)naphthalene is an organic compound characterized by the presence of two trifluoromethyl groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,6-Bis(trifluoromethyl)naphthalene typically involves the introduction of trifluoromethyl groups into a naphthalene ring. One common method is the radical trifluoromethylation of naphthalene derivatives. This process often employs reagents such as trifluoromethyl iodide (CF3I) and a radical initiator like azobisisobutyronitrile (AIBN) under specific conditions .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1,6-Bis(trifluoromethyl)naphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) may be used.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted naphthalene derivatives.

Mechanism of Action

The mechanism by which 1,6-Bis(trifluoromethyl)naphthalene exerts its effects is primarily through the electronic and steric influence of the trifluoromethyl groups. These groups can significantly alter the reactivity and interaction of the naphthalene ring with various molecular targets. The trifluoromethyl groups can enhance the lipophilicity and metabolic stability of the compound, making it more effective in its applications .

Comparison with Similar Compounds

  • 1,4-Bis(trifluoromethyl)naphthalene
  • 1,5-Bis(trifluoromethyl)naphthalene
  • 2,6-Bis(trifluoromethyl)naphthalene

Comparison: 1,6-Bis(trifluoromethyl)naphthalene is unique due to the specific positioning of the trifluoromethyl groups, which can lead to different electronic and steric effects compared to its isomers. This unique positioning can result in distinct reactivity and applications, making it a valuable compound in various fields .

Properties

Molecular Formula

C12H6F6

Molecular Weight

264.17 g/mol

IUPAC Name

1,6-bis(trifluoromethyl)naphthalene

InChI

InChI=1S/C12H6F6/c13-11(14,15)8-4-5-9-7(6-8)2-1-3-10(9)12(16,17)18/h1-6H

InChI Key

VBPMOMFXDNYVEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(F)(F)F)C(=C1)C(F)(F)F

Origin of Product

United States

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